

Application Notes and Protocols: Flow Cytometry Analysis of B-cell Activation with Amdizalisib

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Compound of Interest

Compound Name:	Amdizalisib
CAS No.:	1894229-05-0
Cat. No.:	B10823827

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Introduction

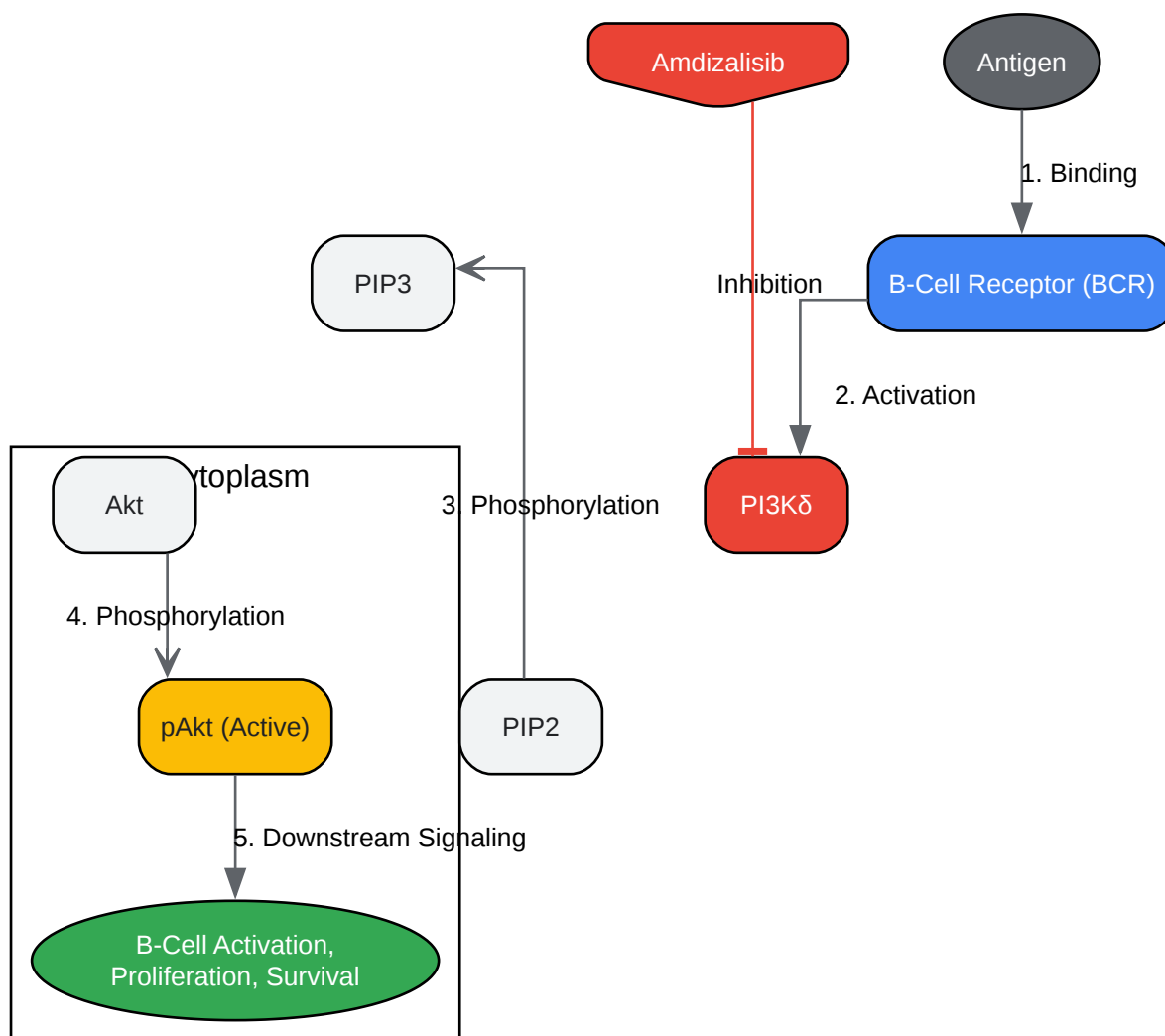
Amdizalisib (HMPL-689) is a novel and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} The PI3K δ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, and its aberrant activation is a hallmark of various B-cell malignancies, promoting cell survival and proliferation.^[1] **Amdizalisib**'s targeted inhibition of PI3K δ makes it a promising therapeutic agent for these conditions.

These application notes provide a detailed protocol for utilizing flow cytometry to assess the in vitro and ex vivo effects of **Amdizalisib** on B-cell activation. By measuring the expression of key cell surface activation markers and the phosphorylation status of intracellular signaling proteins, researchers can quantify the pharmacological activity of **Amdizalisib** and elucidate its mechanism of action.

Mechanism of Action of Amdizalisib

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3K δ . Activated PI3K δ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Phosphorylated Akt (pAkt) then orchestrates a variety of cellular processes that drive B-cell activation, proliferation, and survival.

Amdizalisib, as a selective PI3K δ inhibitor, binds to the ATP-binding site of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream signaling event leads to a reduction in pAkt levels and the subsequent downregulation of pathways responsible for B-cell activation.



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Figure 1: Amdizalisib inhibits the PI3K δ signaling pathway in B-cells.

Data Presentation: In Vitro Efficacy of Amdizalisib

The following tables summarize representative quantitative data on the in vitro activity of **Amdizalisib** in B-cell lymphoma cell lines and primary B-cells.

Amdizalisib Concentration	Inhibition of PI3K δ Kinase Activity (%)
0.1 nM	25.3
1 nM	55.8
10 nM	89.7
100 nM	98.2
1 μ M	99.5
IC50	~0.8-3 nM[1]

Table 1: Inhibition of PI3K δ kinase activity by Amdizalisib in a biochemical assay.

B-Cell Lymphoma Cell Line	Amdizalisib IC50 (μ M) for Cell Viability
Cell Line A (e.g., DLBCL)	0.05
Cell Line B (e.g., Follicular Lymphoma)	0.12
Cell Line C (e.g., Mantle Cell Lymphoma)	0.08

Table 2: Amdizalisib inhibits the viability of various B-cell lymphoma cell lines.[1]

Amdizalisib Concentration (nM)	Inhibition of CD86 Expression on Activated B-cells (%)
1	15.2
10	48.9
50	75.6
100	92.3
500	97.1

Table 3: Dose-dependent inhibition of B-cell activation marker CD86 by Amdizalisib.

Amdizalisib Concentration (nM)	Reduction in pAkt (S473) MFI (%)
1	10.5
10	42.1
50	68.3
100	85.7
500	93.4

Table 4: Dose-dependent reduction of intracellular pAkt levels by Amdizalisib.

Experimental Protocols

Protocol 1: Analysis of B-cell Activation Markers by Flow Cytometry

This protocol details the steps to measure the expression of B-cell activation markers, such as CD86 and CD69, on primary B-cells or B-cell lines following stimulation and treatment with **Amdizalisib**.

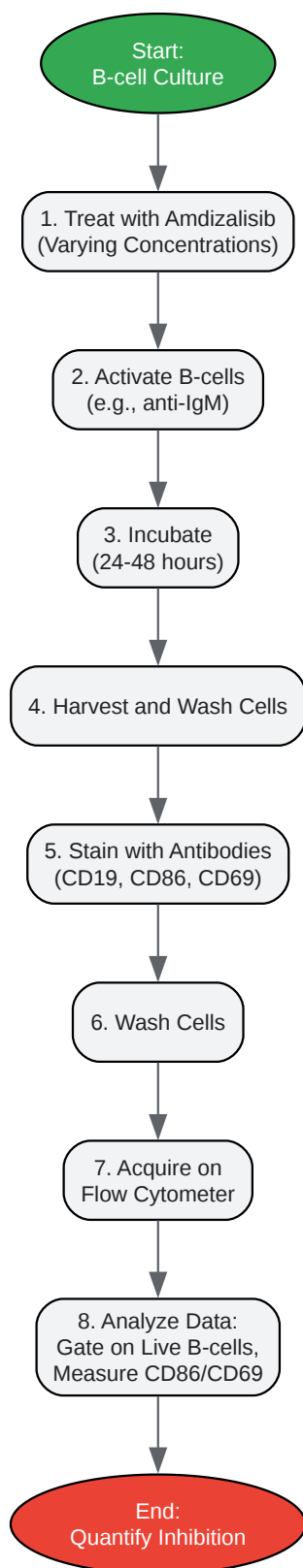
Materials:

- Cells: Human peripheral blood mononuclear cells (PBMCs) or B-cell lymphoma cell lines.
- **Amdizalisib**: Prepare a stock solution in DMSO and dilute to desired concentrations in culture medium.
- B-cell Activator: Anti-IgM antibody, CpG oligodeoxynucleotides, or CD40L.
- Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.
- Antibodies:
 - Anti-human CD19 (or CD20) conjugated to a fluorochrome (e.g., FITC, PE).
 - Anti-human CD86 conjugated to a different fluorochrome (e.g., APC).
 - Anti-human CD69 conjugated to a different fluorochrome (e.g., PE-Cy7).
 - Isotype control antibodies.
- Viability Dye: e.g., Propidium Iodide (PI) or a fixable viability dye.

Procedure:

- Cell Culture and Treatment:
 - Plate B-cells at a density of 1×10^6 cells/mL in a 96-well plate.
 - Add varying concentrations of **Amdizalisib** to the wells and incubate for 1-2 hours at 37°C.
 - Add the B-cell activator and incubate for 24-48 hours at 37°C. Include unstimulated and vehicle-treated controls.
- Cell Harvesting and Staining:
 - Harvest cells and wash with cold PBS.
 - Resuspend cells in 100 μ L of Flow Cytometry Staining Buffer.

- Add the fluorescently conjugated antibodies against CD19, CD86, and CD69.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer containing a viability dye.
 - Acquire data on a flow cytometer.
 - Gate on the live, single B-cell population (CD19+ or CD20+).
 - Analyze the expression of CD86 and CD69 on the B-cell population.



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Figure 2: Workflow for analyzing B-cell activation markers.

Protocol 2: Analysis of Intracellular Phosphorylated Akt (pAkt) by Flow Cytometry

This protocol outlines the procedure for measuring the levels of intracellular phosphorylated Akt (pAkt), a direct downstream target of PI3K δ , in B-cells treated with **Amdizalisib**.

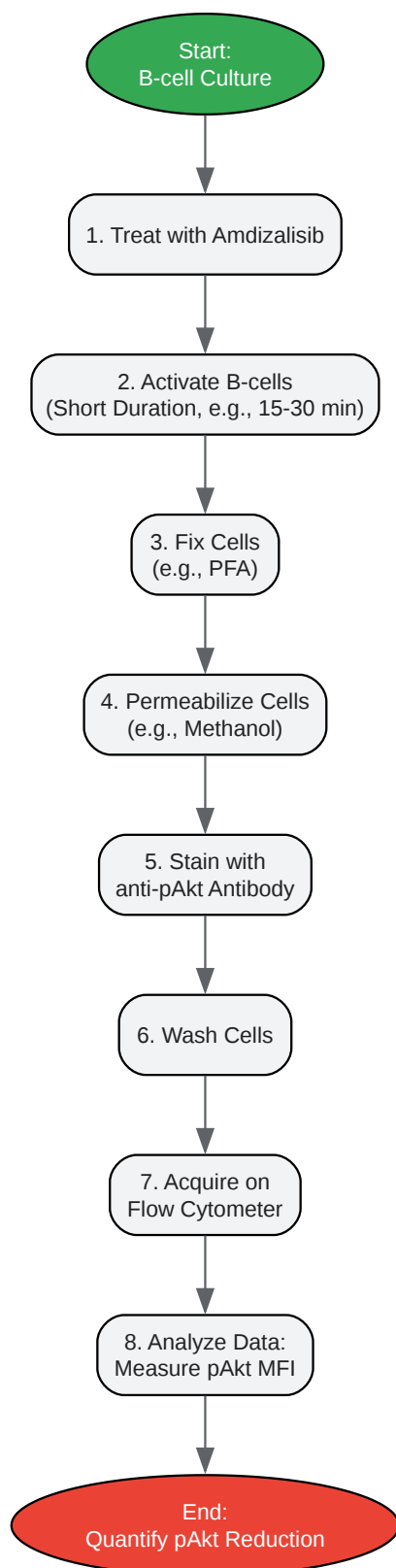
Materials:

- Same as Protocol 1, with the following additions/modifications:
- Fixation Buffer: e.g., 4% paraformaldehyde.
- Permeabilization Buffer: e.g., ice-cold 90% methanol or a commercial permeabilization buffer.
- Antibodies:
 - Anti-human pAkt (S473) conjugated to a fluorochrome (e.g., Alexa Fluor 647).
 - Appropriate isotype control.

Procedure:

- Cell Culture, Treatment, and Activation:
 - Follow step 1 from Protocol 1, but with a shorter activation time (e.g., 15-30 minutes) to capture the peak of pAkt signaling.
- Fixation and Permeabilization:
 - Harvest cells and wash with cold PBS.
 - Fix the cells by adding 1 mL of Fixation Buffer and incubating for 15 minutes at room temperature.
 - Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.

- Wash the cells twice with Flow Cytometry Staining Buffer.
- Intracellular Staining:
 - Resuspend the permeabilized cells in 100 μ L of Flow Cytometry Staining Buffer.
 - Add the anti-pAkt antibody and incubate for 30-60 minutes at room temperature in the dark.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire data on a flow cytometer.
 - Gate on the B-cell population (based on forward and side scatter, and CD19/CD20 if co-stained prior to fixation).
 - Analyze the Mean Fluorescence Intensity (MFI) of pAkt staining.



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Figure 3: Workflow for analyzing intracellular pAkt.

Conclusion

The protocols and data presented in these application notes demonstrate the utility of flow cytometry as a robust and quantitative method for characterizing the biological activity of **Amdizalisib**. By analyzing both cell surface markers of activation and intracellular signaling events, researchers can gain a comprehensive understanding of how this potent PI3K δ inhibitor modulates B-cell function. These assays are valuable tools for preclinical drug development, pharmacodynamic studies, and translational research in the field of B-cell malignancies.

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References

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- [2. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3K \$\delta\$ inhibitor for the treatment of hematological malignancies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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